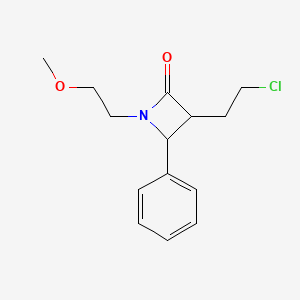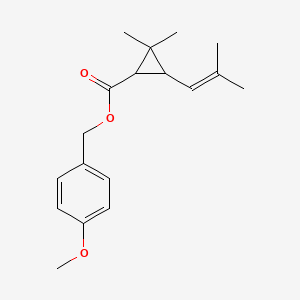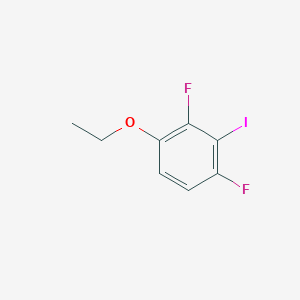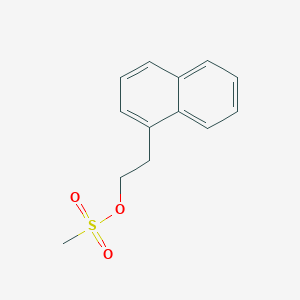
1-Naphthaleneethanol, 1-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(naphthalen-1-yl)ethyl methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further linked to a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)ethyl methanesulfonate typically involves the reaction of 2-(naphthalen-1-yl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{2-(naphthalen-1-yl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{2-(naphthalen-1-yl)ethyl methanesulfonate} + \text{HCl} ]
Industrial Production Methods
Industrial production of 2-(naphthalen-1-yl)ethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
2-(naphthalen-1-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Reduction: The compound can be reduced to form 2-(naphthalen-1-yl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an amine derivative.
Oxidation: Naphthoquinones are formed.
Reduction: 2-(naphthalen-1-yl)ethanol is produced.
科学研究应用
2-(naphthalen-1-yl)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active naphthalene derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(naphthalen-1-yl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in enzyme inhibition studies and as a potential therapeutic agent.
相似化合物的比较
Similar Compounds
- 2-(1-methyl-1,2-dihydro-1-naphthalenyl)ethyl methanesulfonate
- 2-(1-Naphthyl)ethyl methanesulfonate
Comparison
2-(naphthalen-1-yl)ethyl methanesulfonate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity, making it a valuable compound for diverse applications.
属性
CAS 编号 |
119744-43-3 |
|---|---|
分子式 |
C13H14O3S |
分子量 |
250.32 g/mol |
IUPAC 名称 |
2-naphthalen-1-ylethyl methanesulfonate |
InChI |
InChI=1S/C13H14O3S/c1-17(14,15)16-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 |
InChI 键 |
HACHNDFFWWXYSO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


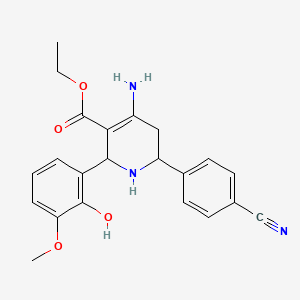
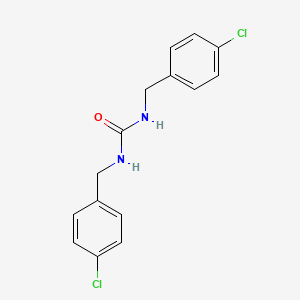

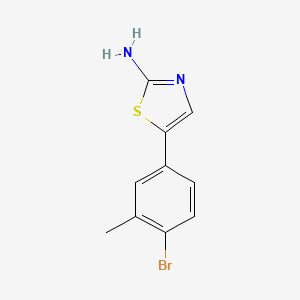
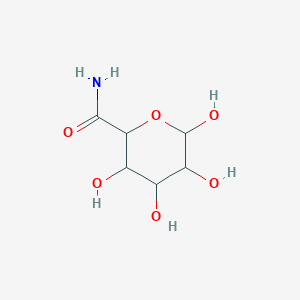
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)

![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)

![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
